molecular formula C17H16N2O2 B2824632 N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-27-3

N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2824632
CAS No.: 941969-27-3
M. Wt: 280.327
InChI Key: CDYNXBRMMNHYEK-UHFFFAOYSA-N
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Description

N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound features a furo[3,2-b]pyridine core, which is a fused ring system containing both furan and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the furo[3,2-b]pyridine core, which can be achieved through cyclization reactions involving suitable precursors

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials or pharmaceuticals.

    Biology: The compound may be studied for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may explore its use as a therapeutic agent or as a lead compound for drug development.

    Industry: It can be utilized in the production of specialty chemicals, agrochemicals, or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-5-methyl-N-phenylfuro[2,3-b]pyridine-2-carboxamide: A structural isomer with a different arrangement of the furan and pyridine rings.

    N-ethyl-5-methyl-N-phenylthieno[3,2-b]pyridine-2-carboxamide: A similar compound where the furan ring is replaced by a thiophene ring.

Uniqueness

N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide is unique due to its specific ring structure and the presence of both N-ethyl and N-phenyl groups

Properties

IUPAC Name

N-ethyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-3-19(13-7-5-4-6-8-13)17(20)16-11-14-15(21-16)10-9-12(2)18-14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYNXBRMMNHYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC3=C(O2)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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